molecular formula C73H142O17P2 B14077261 Tetrahexadecanoyl cardiolipin

Tetrahexadecanoyl cardiolipin

Cat. No.: B14077261
M. Wt: 1353.8 g/mol
InChI Key: GRTNLBQYBYZCCM-ULKDXPJMSA-N
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Description

Cardiolipin (16:0/16:0/16:0/16:0), also known as tetrapalmitoyl cardiolipin, is a unique phospholipid primarily found in the inner mitochondrial membrane. It plays a crucial role in maintaining mitochondrial function and integrity. This compound is characterized by its four palmitic acid chains, which contribute to its distinctive structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cardiolipin (16:0/16:0/16:0/16:0) can be synthesized through a series of enzymatic reactions. In humans, it is synthesized by cardiolipin synthase from phosphatidylglycerol and cytidinediphosphate-diacylglycerol . The process involves the transfer of palmitic acid chains to the glycerol backbone, resulting in the formation of the tetrapalmitoyl structure.

Industrial Production Methods: Industrial production of cardiolipin involves the extraction and purification from biological sources, such as bovine heart mitochondria. The process includes lipid extraction, chromatographic separation, and purification to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation of cardiolipin can lead to the formation of reactive oxygen species, which play a role in mitochondrial dysfunction and apoptosis .

Common Reagents and Conditions: Common reagents used in the reactions of cardiolipin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under physiological conditions, with pH and temperature optimized for specific enzymatic activities .

Major Products Formed: The major products formed from the oxidation of cardiolipin include hydroperoxides and aldehydes, which can further react to form secondary products. These products are often involved in signaling pathways related to cell death and inflammation .

Scientific Research Applications

Cardiolipin (16:0/16:0/16:0/16:0) has numerous applications in scientific research:

Mechanism of Action

Cardiolipin exerts its effects by interacting with various mitochondrial proteins and enzymes. It stabilizes the structure of the mitochondrial membrane and facilitates the formation of supercomplexes involved in oxidative phosphorylation. Cardiolipin also participates in the regulation of apoptosis by interacting with cytochrome c and other pro-apoptotic factors .

Comparison with Similar Compounds

Cardiolipin (16:0/16:0/16:0/16:0) is unique due to its four palmitic acid chains, which distinguish it from other cardiolipin species that may contain different fatty acid compositions. Similar compounds include:

    Cardiolipin (160/181/160/181): Contains a mix of palmitic and oleic acid chains, resulting in different biophysical properties.

    Cardiolipin (182/182/182/182): Predominantly found in heart tissue, with linoleic acid chains contributing to its role in mitochondrial function.

Cardiolipin (16:0/16:0/16:0/16:0) is particularly significant for its role in stabilizing mitochondrial membranes and its involvement in various cellular processes.

Properties

Molecular Formula

C73H142O17P2

Molecular Weight

1353.8 g/mol

IUPAC Name

[(2R)-3-[[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C73H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-63-68(89-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)65-87-91(79,80)85-61-67(74)62-86-92(81,82)88-66-69(90-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)64-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82)/t68-,69-/m1/s1

InChI Key

GRTNLBQYBYZCCM-ULKDXPJMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

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